molecular formula C18H19N3O6 B4308018 2-(4-ethoxy-3-methoxyphenyl)-1-methyl-4,6-dinitroindoline

2-(4-ethoxy-3-methoxyphenyl)-1-methyl-4,6-dinitroindoline

Cat. No.: B4308018
M. Wt: 373.4 g/mol
InChI Key: FOVJVFZLJPJRJA-UHFFFAOYSA-N
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Description

2-(4-ethoxy-3-methoxyphenyl)-1-methyl-4,6-dinitroindoline is an organic compound with a complex structure that includes both aromatic and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxy-3-methoxyphenyl)-1-methyl-4,6-dinitroindoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of an indoline derivative followed by the introduction of ethoxy and methoxy groups through etherification reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and etherification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxy-3-methoxyphenyl)-1-methyl-4,6-dinitroindoline undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while electrophilic substitution can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(4-ethoxy-3-methoxyphenyl)-1-methyl-4,6-dinitroindoline has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(4-ethoxy-3-methoxyphenyl)-1-methyl-4,6-dinitroindoline exerts its effects involves interactions with specific molecular targets. The nitro groups can participate in redox reactions, affecting cellular processes. Additionally, the aromatic rings can interact with biological macromolecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-ethoxy-3-methoxyphenyl)-1-methyl-4-nitroindoline
  • 2-(4-ethoxy-3-methoxyphenyl)-1-methyl-6-nitroindoline
  • 2-(4-ethoxy-3-methoxyphenyl)-1-methyl-4,6-dinitrobenzene

Uniqueness

2-(4-ethoxy-3-methoxyphenyl)-1-methyl-4,6-dinitroindoline is unique due to the presence of both ethoxy and methoxy groups on the aromatic ring, combined with two nitro groups on the indoline structure. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(4-ethoxy-3-methoxyphenyl)-1-methyl-4,6-dinitro-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6/c1-4-27-17-6-5-11(7-18(17)26-3)14-10-13-15(19(14)2)8-12(20(22)23)9-16(13)21(24)25/h5-9,14H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVJVFZLJPJRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2CC3=C(N2C)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-ethoxy-3-methoxyphenyl)-1-methyl-4,6-dinitroindoline
Reactant of Route 2
2-(4-ethoxy-3-methoxyphenyl)-1-methyl-4,6-dinitroindoline
Reactant of Route 3
2-(4-ethoxy-3-methoxyphenyl)-1-methyl-4,6-dinitroindoline
Reactant of Route 4
2-(4-ethoxy-3-methoxyphenyl)-1-methyl-4,6-dinitroindoline
Reactant of Route 5
2-(4-ethoxy-3-methoxyphenyl)-1-methyl-4,6-dinitroindoline
Reactant of Route 6
Reactant of Route 6
2-(4-ethoxy-3-methoxyphenyl)-1-methyl-4,6-dinitroindoline

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